molecular formula C33H41ClN8O6 B6288906 Bz-Phe-Val-Arg-pNA HCl CAS No. 38789-84-3

Bz-Phe-Val-Arg-pNA HCl

Cat. No. B6288906
CAS RN: 38789-84-3
M. Wt: 681.2 g/mol
InChI Key: PYVSMZDQQUZGPF-JAQKLANPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bz-Phe-Val-Arg-pNA HCl, more commonly known as Bz-Phe-Val-Arg-pNA, is a synthetic peptide that has been used for a variety of scientific research applications. It is a pentapeptide containing the amino acids phenylalanine, valine, arginine, and p-nitroaniline (pNA). Bz-Phe-Val-Arg-pNA is a versatile compound due to its ability to bind to a variety of proteins and receptors, making it a useful tool for studying protein-protein interactions and receptor-ligand interactions.

Scientific Research Applications

Enzyme Specificity and Kinetics

  • Bz-Phe-Val-Arg-pNA HCl has been extensively studied for its specificity to various enzymes, particularly thrombin-like enzymes. It has been synthesized and analyzed to understand its interaction with thrombin, revealing that modifications, such as nitration, can significantly affect its susceptibility to enzymatic cleavage (Takada et al., 1980).
  • This compound has been used in studies to test the hydrolysis rates against various enzymes like human plasmin, bovine trypsin, human alpha thrombin, and bovine factor Xa. These studies contribute to our understanding of serine protease specificity (Mattler Le & Bang Nu, 1977).

Analytical Applications

  • Bz-Phe-Val-Arg-pNA HCl has been applied in the steady-state kinetics analysis of enzyme-catalyzed reactions. Research has shown how its hydrolysis by plasmin and trypsin can be indicative of enzymatic activity, thus serving as a useful tool for biochemical studies (Christensen & Ipsen, 1979).

Biochemical and Clinical Studies

  • The compound has been utilized in kinetic studies to evaluate the selectivity and efficacy of synthetic thrombin inhibitors. This highlights its role in developing and testing new therapeutic agents (Huikata et al., 1979).
  • It has also found application in assessing enzyme activities in various biological and medical contexts. For instance, the use of Bz-Phe-Val-Arg-pNA HCl in the determination of enzymatic activity through electrode adsorption methods has been documented, offering new approaches in medical diagnostics and research (Arwin et al., 1982).

Other Applications

  • Bz-Phe-Val-Arg-pNA HCl has been used in studies to understand adsorption properties of peptides on platinum electrodes. This has implications in fields like materials science and electrochemistry (Arwin et al., 1984).
  • Its role in enzymatic activity studies extends to its use in the food industry, for example, in evaluating bromelain activity in wine production (Benucci et al., 2011).

properties

IUPAC Name

N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40N8O6.ClH/c1-21(2)28(40-31(44)27(20-22-10-5-3-6-11-22)39-29(42)23-12-7-4-8-13-23)32(45)38-26(14-9-19-36-33(34)35)30(43)37-24-15-17-25(18-16-24)41(46)47;/h3-8,10-13,15-18,21,26-28H,9,14,19-20H2,1-2H3,(H,37,43)(H,38,45)(H,39,42)(H,40,44)(H4,34,35,36);1H/t26-,27-,28-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVSMZDQQUZGPF-JAQKLANPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H41ClN8O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

681.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38789-84-3
Record name L-Argininamide, N-benzoyl-L-phenylalanyl-L-valyl-N-(4-nitrophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38789-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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